3-Bromo-6-methoxy-2H-chromen-2-one
Description
3-Bromo-6-methoxy-2H-chromen-2-one (CAS: SCHEMBL9057890, MFCD19382380) is a brominated coumarin derivative with a methoxy substituent at position 6 and a bromine atom at position 3 of the coumarin scaffold . Coumarins are widely studied for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Its molecular formula is C₁₀H₇BrO₃, with a molecular weight of 255.07 g/mol (calculated from substituent positions).
Properties
Molecular Formula |
C10H7BrO3 |
|---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
3-bromo-6-methoxychromen-2-one |
InChI |
InChI=1S/C10H7BrO3/c1-13-7-2-3-9-6(4-7)5-8(11)10(12)14-9/h2-5H,1H3 |
InChI Key |
GMVJGUDMPPQDCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-2H-chromen-2-one typically involves the bromination of 6-methoxy-2H-chromen-2-one. One common method is the reaction of 6-methoxy-2H-chromen-2-one with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxy-2H-chromen-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form different oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, oxidized derivatives, and reduced compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-Bromo-6-methoxy-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogues of 3-bromo-6-methoxy-2H-chromen-2-one, highlighting substituent positions, molecular formulas, and notable properties:
Physical Properties
Biological Activity
3-Bromo-6-methoxy-2H-chromen-2-one, a compound belonging to the chromenone class, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its potential applications in medicine and biology.
Chemical Structure and Properties
This compound features a bromine atom and a methoxy group on the chromenone backbone, which contribute to its unique chemical reactivity and biological properties. The presence of these substituents allows for various chemical transformations, including substitution, oxidation, and reduction reactions.
Biological Activities
1. Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HepG2 (liver carcinoma) and others, with varying IC50 values indicating its potency .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 | 10.5 ± 0.5 | |
| MCF-7 | 15.0 ± 1.0 | |
| A549 | 12.3 ± 0.8 |
2. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
3. Anti-inflammatory Properties:
In addition to its anticancer and antimicrobial effects, this compound has shown promising anti-inflammatory activity. Studies indicate that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
4. Antioxidant Activity:
The compound exhibits strong antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Enzyme Inhibition: It has been shown to inhibit key enzymes involved in inflammation and cancer progression, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on HepG2 Cells: A study evaluated the cytotoxic effects of the compound on HepG2 cells, showing that it significantly reduced cell viability in a dose-dependent manner. The study concluded that the compound could be a lead candidate for liver cancer therapy .
- Antimicrobial Screening: Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting notable inhibition zones compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
